

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine structural information

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Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

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Technical Guide: 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, a proposed synthetic pathway, and potential applications of **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine**, a key building block in medicinal chemistry.

Core Structural Information

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is a halogenated organotin compound featuring a substituted pyridine core. The presence of a fluorine atom, a methyl group, and a tributylstannyl moiety makes it a versatile reagent in cross-coupling reactions, particularly the Stille coupling, for the synthesis of complex organic molecules.

Physicochemical Data

The key structural and physicochemical properties of **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₂ FNSn	[1]
Molecular Weight	400.16 g/mol	[1]
CAS Number	1245816-06-1	[1]
Physical Form	Solid	
SMILES	CCCC--INVALID-LINK-- (CCCC)c1cnc(F)cc1C	
InChI	1S/C6H5FN.3C4H9.Sn/c1-5-2- 3-8-6(7)4-5;31-3-4-2;/h3- 4H,1H3;31,3-4H2,2H3;	
InChI Key	CJJQSWYAAIGFPO- UHFFFAOYSA-N	

Note: Experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine** is not readily available in the public domain.

Researchers are advised to perform their own spectral analysis for characterization.

Proposed Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine** is not explicitly available in the reviewed literature. However, a plausible two-step synthetic route can be proposed based on established methodologies for the synthesis of the precursor 2-fluoro-4-methyl-5-bromopyridine and the subsequent Stille-type stannylation of aryl halides.

Step 1: Synthesis of 2-Fluoro-4-methyl-5-bromopyridine

The synthesis of the key intermediate, 2-fluoro-4-methyl-5-bromopyridine, can be achieved from 2-amino-4-methylpyridine through a Sandmeyer-type reaction involving bromination followed by a Balz-Schiemann reaction for fluorination. A detailed procedure for a similar transformation has been described for related pyridine derivatives.[2]

Materials:

- 2-Amino-4-methylpyridine
- Acetonitrile
- Sodium Bromide (NaBr)
- Sodium Bromate (NaBrO₃)
- Sulfuric Acid (H₂SO₄)
- Anhydrous Hydrogen Fluoride (HF)
- Sodium Nitrite (NaNO₂)
- Ethyl acetate
- Petroleum ether
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- **Bromination:** In a flask equipped with a stirrer and under cooling (ice bath), dissolve 2-amino-4-methylpyridine in acetonitrile. Separately, prepare an aqueous solution of sodium bromide and sodium bromate. Slowly add the aqueous solution to the pyridine solution with continuous stirring. Subsequently, add sulfuric acid dropwise while maintaining the cold temperature. Allow the reaction to proceed at room temperature for several hours. Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and purify by recrystallization from an ethyl acetate/petroleum ether system to yield 5-bromo-2-amino-4-methylpyridine.^[1]
- **Fluorination (Balz-Schiemann Reaction):** Dissolve the obtained 5-bromo-2-amino-4-methylpyridine in anhydrous hydrogen fluoride at a low temperature (-78 °C) in a suitable vessel (e.g., a tetrafluoroethylene-lined reactor). Slowly add sodium nitrite to the solution. After the addition is complete, allow the reaction to proceed for a specified time. Quench the

reaction and extract the product with ethyl acetate. Dry the organic phase and purify the product to obtain 2-fluoro-4-methyl-5-bromopyridine.[1]

Step 2: Synthesis of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

The final product can be synthesized from 2-fluoro-4-methyl-5-bromopyridine via a lithium-halogen exchange followed by quenching with tributyltin chloride. A general procedure for a similar transformation of 2-bromopyridine has been reported.[3]

Materials:

- 2-Fluoro-4-methyl-5-bromopyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexane
- Tributyltin chloride
- Saturated ammonium chloride solution
- Ethyl acetate
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried reaction flask under a nitrogen atmosphere, dissolve 2-fluoro-4-methyl-5-bromopyridine in anhydrous THF.
- Cool the solution to -78 °C and slowly add n-butyllithium solution. Stir the mixture at this temperature for approximately one hour.
- Slowly add tributyltin chloride to the reaction mixture at -78 °C and allow it to react for several hours.

- Gradually warm the reaction to room temperature and stir for an additional 30 minutes.
- Quench the reaction by the slow addition of a saturated ammonium chloride solution.
- Extract the product with ethyl acetate and wash the organic layer with a saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography to yield **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine**.

Visualized Experimental Workflow

The proposed synthetic pathway is visualized in the following workflow diagram.



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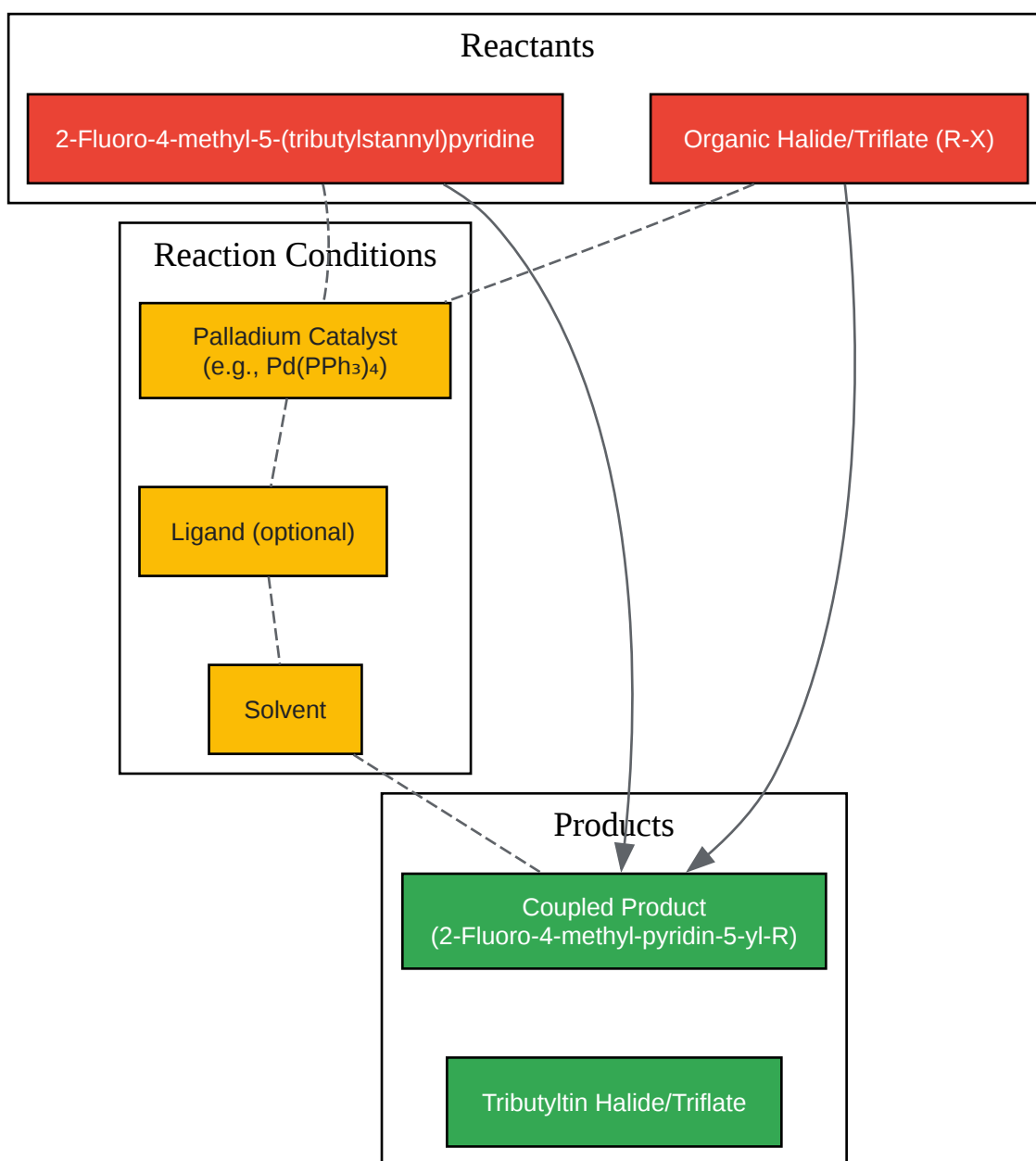
Caption: Proposed two-step synthesis of **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine**.

Application in Drug Development: Stille Cross-Coupling

Organostannanes, such as **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine**, are pivotal reagents in the Stille cross-coupling reaction.^{[4][5]} This palladium-catalyzed reaction forms a carbon-carbon bond between the organostannane and an organic halide or triflate. Its tolerance of a wide range of functional groups makes it a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients.^{[6][7]}

While specific examples of the use of **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine** in drug development are not prominently documented in the searched literature, its structure suggests its utility in introducing the 2-fluoro-4-methyl-pyridin-5-yl moiety into a target molecule. This fragment is of interest in medicinal chemistry due to the known effects of fluorine substitution on the pharmacokinetic and pharmacodynamic properties of drug candidates.

The logical relationship of its application in a typical Stille coupling reaction is depicted below.



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Caption: General scheme of a Stille cross-coupling reaction utilizing **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine**.

Signaling Pathways

A review of the available scientific literature did not reveal any specific signaling pathways that are directly modulated by **2-Fluoro-4-methyl-5-(tributylstannyl)pyridine** or its immediate derivatives. The primary role of this compound is as a synthetic intermediate. The biological activity of the final products synthesized using this building block would determine their interaction with specific signaling pathways. It is important to note that organotin compounds can be toxic.[8]

Conclusion

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is a valuable, albeit not extensively characterized, building block for organic synthesis. This guide provides its core structural information and a plausible, detailed synthetic protocol based on established chemical transformations. Its utility in drug discovery and development is primarily through its application in Stille cross-coupling reactions to introduce a fluorinated methylpyridine moiety into novel molecular entities. Further research is required to fully elucidate its reactivity and to explore the pharmacological properties of the compounds derived from it. Researchers are advised to perform thorough characterization and safety assessments when handling and utilizing this compound.

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